An In-depth Technical Guide to D,L-Cystathionine-d4: Applications in Metabolic Research and Drug Development
An In-depth Technical Guide to D,L-Cystathionine-d4: Applications in Metabolic Research and Drug Development
This guide provides a comprehensive technical overview of D,L-Cystathionine-d4, a deuterated stable isotope-labeled form of the crucial metabolic intermediate, cystathionine. Targeted at researchers, scientists, and drug development professionals, this document delves into the core principles of its application, detailed experimental methodologies, and its significance in advancing our understanding of sulfur metabolism and related pathologies.
Introduction: The Significance of Stable Isotope Labeling and D,L-Cystathionine-d4
Isotopic labeling is a powerful scientific technique that involves the replacement of an atom in a molecule with its isotope to trace its metabolic fate or to serve as an internal standard in quantitative analysis.[1] Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is a valuable tool in these studies.[2] The increased mass of deuterium compared to protium (¹H) leads to a stronger carbon-deuterium (C-D) bond, which can influence the metabolic stability of a molecule, a phenomenon known as the kinetic isotope effect (KIE).[1]
D,L-Cystathionine-d4 is a synthetically produced version of cystathionine where four hydrogen atoms have been replaced with deuterium.[3][4] This modification makes it an ideal internal standard for mass spectrometry-based quantification of endogenous cystathionine.[5][6] Its near-identical chemical and physical properties to the unlabeled analyte ensure that it behaves similarly during sample preparation and analysis, thus correcting for variations and improving the accuracy and precision of measurements.[7]
Table 1: Chemical and Physical Properties of D,L-Cystathionine-d4
| Property | Value | Source |
| Chemical Formula | C₇H₁₀D₄N₂O₄S | [3][4] |
| Molecular Weight | 226.28 g/mol | [3] |
| Unlabeled CAS Number | 535-34-2 | [3][4] |
| Labeled CAS Number | 146764-57-0 | [3][8] |
| Synonyms | S-(2-Amino-2-carboxyethyl)homocysteine-d4; DL-Allocystathionine-d4 | [3][8] |
| Purity | Typically ≥98% | [3] |
| Storage | -20°C | [5] |
The Transsulfuration Pathway: The Biological Context of Cystathionine
Cystathionine is a key intermediate in the transsulfuration pathway, a metabolic route that interconverts methionine and cysteine.[9][10] This pathway is crucial for the synthesis of cysteine, a precursor for the major intracellular antioxidant glutathione (GSH), and for the regulation of homocysteine levels.[11][12] Two key pyridoxal-5'-phosphate (PLP)-dependent enzymes govern this pathway:
-
Cystathionine β-synthase (CBS): This enzyme catalyzes the condensation of serine and homocysteine to form cystathionine.[6][12]
-
Cystathionine γ-lyase (CTH or CSE): This enzyme cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.[4][13]
Disruptions in the transsulfuration pathway, often due to deficiencies in CBS, can lead to homocystinuria, a genetic disorder characterized by elevated levels of homocysteine and methionine.[14][15][16] Therefore, the accurate measurement of cystathionine is vital for the diagnosis and management of this and other related metabolic disorders.[15]
Synthesis of D,L-Cystathionine-d4
While specific proprietary synthesis methods may vary between manufacturers, a general and plausible approach for the synthesis of D,L-Cystathionine-d4 involves the thioalkylation of a protected and deuterated cysteine derivative with a protected homocysteine derivative, followed by deprotection.[17][18]
Hypothetical Synthesis Workflow:
Step-by-Step Methodology (Conceptual):
-
Protection of Amino Acids: Both L-cysteine and DL-homocysteine are protected at their amino and carboxyl groups to prevent unwanted side reactions. Common protecting groups include tert-butoxycarbonyl (Boc) for the amino group and tert-butyl (tBu) esters for the carboxyl group.[17]
-
Deuterium Labeling: The protected DL-homocysteine is subjected to a base-catalyzed hydrogen-deuterium exchange reaction using a deuterium source like deuterium oxide (D₂O). This step introduces the deuterium atoms at the desired positions.
-
Activation and Thioalkylation: The protected L-cysteine's thiol group is activated, and then reacted with the deuterated and protected DL-homocysteine derivative in a thioalkylation reaction to form the protected D,L-Cystathionine-d4.[17]
-
Deprotection: The protecting groups are removed, typically under acidic conditions, to yield the final D,L-Cystathionine-d4 product.[17]
-
Purification: The final product is purified using techniques like ion-exchange chromatography or recrystallization to achieve high purity.
Experimental Protocols: Application of D,L-Cystathionine-d4
Quantification of Cystathionine in Biological Samples using LC-MS/MS
The use of D,L-Cystathionine-d4 as an internal standard is crucial for accurate and precise quantification of endogenous cystathionine in complex biological matrices like plasma, serum, and tissue homogenates.[9][19]
Experimental Workflow:
Step-by-Step Protocol for Plasma Sample Analysis:
-
Sample Collection and Preparation:
-
Collect whole blood in EDTA-containing tubes and centrifuge to separate plasma.[9]
-
To 100 µL of plasma, add a known concentration of D,L-Cystathionine-d4 internal standard solution. The concentration should be chosen to be within the linear range of the assay.
-
Precipitate proteins by adding a cold organic solvent like acetonitrile (e.g., 400 µL).[9]
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase is used to elute and separate cystathionine from other matrix components.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cystathionine (Analyte): Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
D,L-Cystathionine-d4 (Internal Standard): Monitor the transition from the deuterated precursor ion (m/z+4) to its corresponding product ion. The specific m/z values will depend on the instrument and fragmentation pattern.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using known concentrations of unlabeled cystathionine standards spiked with the same amount of internal standard.
-
Determine the concentration of cystathionine in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Table 2: Example MRM Transitions for Cystathionine Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cystathionine | 223.1 | 134.1 |
| D,L-Cystathionine-d4 | 227.1 | 138.1 |
| Note: These are example values and should be optimized for the specific instrument being used. |
Enzyme Activity Assays for CBS and CTH
D,L-Cystathionine-d4 can be utilized in research settings to study the kinetics of the transsulfuration pathway enzymes.
CBS Activity Assay:
While D,L-Cystathionine-d4 is the product of the CBS reaction, a labeled substrate like L-Serine-d3 or L-Homocysteine-d4 would be used to measure the formation of labeled cystathionine.[20] The resulting D,L-Cystathionine-d4 can then serve as a reference standard for product identification and quantification.
CTH Activity Assay:
In a CTH activity assay, D,L-Cystathionine-d4 can be used as a substrate to measure the rate of its cleavage. The formation of the product, cysteine, can be monitored over time.
Step-by-Step Protocol for CTH Activity Assay:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.8).
-
Add a known concentration of D,L-Cystathionine-d4 as the substrate.
-
Add the cofactor pyridoxal-5'-phosphate (PLP).
-
-
Enzyme Addition:
-
Initiate the reaction by adding a purified CTH enzyme or a cell/tissue lysate containing the enzyme.
-
-
Incubation:
-
Incubate the reaction mixture at a constant temperature (e.g., 37°C).
-
-
Reaction Termination and Analysis:
-
At specific time points, stop the reaction (e.g., by adding trichloroacetic acid).
-
Analyze the reaction mixture for the formation of cysteine using a suitable method, such as LC-MS/MS, where the disappearance of the D,L-Cystathionine-d4 substrate can also be monitored.
-
Applications in Research and Drug Development
The use of D,L-Cystathionine-d4 and related stable isotope-labeled compounds is integral to various research and development areas:
-
Clinical Diagnostics: Accurate quantification of cystathionine is essential for the diagnosis and monitoring of homocystinuria and other metabolic disorders.[15][21]
-
Metabolic Flux Analysis: Stable isotope tracers are used to study the dynamics of metabolic pathways, providing insights into cellular metabolism in health and disease.[22][23][24][25][26]
-
Drug Discovery and Development: Deuterated compounds are used in ADME (Absorption, Distribution, Metabolism, and Excretion) studies to understand the metabolic fate of drug candidates. The KIE can be exploited to develop "heavy drugs" with improved pharmacokinetic profiles.
-
Fundamental Research: Investigating the regulation and kinetics of the transsulfuration pathway and its role in various physiological processes, including redox balance and hydrogen sulfide (H₂S) signaling.[12]
Conclusion
D,L-Cystathionine-d4 is an indispensable tool for researchers and clinicians working in the fields of metabolism, clinical chemistry, and drug development. Its role as a high-fidelity internal standard in mass spectrometry enables the accurate and precise quantification of endogenous cystathionine, which is critical for understanding and diagnosing disorders of sulfur metabolism. Furthermore, its application in enzyme kinetics and metabolic flux analysis provides deeper insights into the intricate workings of the transsulfuration pathway. As analytical technologies continue to advance, the utility of stable isotope-labeled compounds like D,L-Cystathionine-d4 will undoubtedly expand, furthering our ability to unravel complex biological systems and develop novel therapeutic strategies.
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